OSU-03012

Description

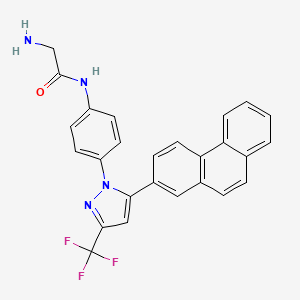

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-[4-[5-phenanthren-2-yl-3-(trifluoromethyl)pyrazol-1-yl]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19F3N4O/c27-26(28,29)24-14-23(33(32-24)20-10-8-19(9-11-20)31-25(34)15-30)18-7-12-22-17(13-18)6-5-16-3-1-2-4-21(16)22/h1-14H,15,30H2,(H,31,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YULUCECVQOCQFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)C4=CC(=NN4C5=CC=C(C=C5)NC(=O)CN)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H19F3N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50225206 | |

| Record name | AR-12 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50225206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

742112-33-0 | |

| Record name | 2-Amino-N-[4-[5-(2-phenanthrenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=742112-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AR-12 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0742112330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AR-12 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50225206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AR-12 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EX3O2Q61UV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

OSU-03012 (AR-12): A Technical Guide to a Novel PDK-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

OSU-03012, also known as AR-12, is a novel, orally bioavailable small molecule that has garnered significant interest in the field of oncology.[1] Developed as a derivative of the cyclooxygenase-2 (COX-2) inhibitor celecoxib, OSU-03012 is notably devoid of COX-2 inhibitory activity.[1] Its primary mechanism of action is the inhibition of the 3-phosphoinositide-dependent kinase-1 (PDK-1), a critical upstream kinase in the PI3K/Akt signaling pathway.[1][2] This inhibition leads to a cascade of downstream effects, ultimately resulting in cell cycle arrest, apoptosis, and autophagy in a wide range of cancer cell types. This technical guide provides an in-depth overview of the core pharmacology of OSU-03012, including its primary target, mechanism of action, and key experimental data.

Primary Target: Phosphoinositide-Dependent Kinase-1 (PDK-1)

The principal molecular target of OSU-03012 is Phosphoinositide-Dependent Kinase-1 (PDK-1) .[1][2] PDK-1 is a master kinase that plays a pivotal role in the activation of several AGC kinases, most notably Akt (also known as Protein Kinase B). By acting as an ATP-competitive inhibitor of PDK-1, OSU-03012 effectively blocks the phosphorylation and subsequent activation of Akt.[3]

Mechanism of Action and Signaling Pathways

OSU-03012 exerts its anti-neoplastic effects through a multi-faceted mechanism primarily centered on the inhibition of the PI3K/Akt pathway. However, evidence suggests its activity extends to other crucial cellular signaling cascades.

Inhibition of the PI3K/Akt Signaling Pathway

The canonical PI3K/Akt signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits both PDK-1 and Akt to the plasma membrane, where PDK-1 phosphorylates Akt at threonine 308 (Thr308), leading to its partial activation. Full activation of Akt requires subsequent phosphorylation at serine 473 (Ser473) by mTORC2.

OSU-03012 disrupts this cascade by inhibiting PDK-1, thereby preventing the phosphorylation of Akt at Thr308.[1] This leads to the suppression of downstream Akt signaling, affecting a multitude of effector proteins, including:

-

GSK-3β: Inhibition of Akt leads to the activation of GSK-3β, which can promote apoptosis.[4]

-

BAD: Dephosphorylated BAD promotes apoptosis.[4]

-

FoxO1a: Active FoxO1a translocates to the nucleus and can induce the expression of genes involved in cell cycle arrest and apoptosis.[4]

-

p70S6K: Inhibition of this protein, a downstream effector of mTORC1, leads to decreased protein synthesis and cell growth.[4]

-

MDM2: Suppression of MDM2 can lead to the stabilization and activation of the tumor suppressor p53.[4]

The following diagram illustrates the central role of OSU-03012 in inhibiting the PI3K/Akt signaling pathway.

References

- 1. Growth Inhibitory and Anti-Tumour Activities of OSU-03012, a Novel PDK-1 Inhibitor, on Vestibular Schwannoma and Malignant Schwannoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. selleckchem.com [selleckchem.com]

- 4. OSU-03012, a novel celecoxib derivative, is cytotoxic to myeloma cells and acts through multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

OSU-03012: From a Putative PDK-1 Inhibitor to a Multi-Targeted Modulator of the Unfolded Protein Response

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

OSU-03012, also known as AR-12, is a novel celecoxib-derived small molecule that has garnered significant interest in oncology research. Initially characterized as an inhibitor of 3-phosphoinositide-dependent kinase-1 (PDK-1), a key node in the pro-survival PI3K/Akt signaling pathway, its mechanism of action is now understood to be far more complex.[1][2] Subsequent and extensive research has redefined OSU-03012 as a potent modulator of the endoplasmic reticulum (ER) stress response, primarily through the suppression of the master chaperone GRP78/BiP.[3][4][5] This updated understanding reveals that while OSU-03012 does exhibit activity against PDK-1, its profound cytotoxic effects in cancer cells are largely driven by the induction of a terminal unfolded protein response (UPR). This guide provides a comprehensive overview of the scientific journey of OSU-03012, detailing its historical context as a PDK-1 inhibitor, its current standing as a GRP78-targeting ER stress inducer, and its preclinical efficacy, supported by quantitative data and detailed experimental protocols.

Part 1: The Original Target - PDK-1 Inhibition

The PI3K/Akt pathway is a central signaling cascade that promotes cell survival, proliferation, and growth. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. PDK-1 is a master kinase in this pathway, responsible for phosphorylating and activating Akt. The initial development of OSU-03012 focused on its ability to inhibit this critical kinase.[2]

Biochemical Activity Against PDK-1

In vitro kinase assays demonstrated that OSU-03012 directly inhibits PDK-1 activity. This inhibition was expected to block the downstream activation of Akt and its numerous substrates, thereby promoting apoptosis in cancer cells dependent on this pathway.[6]

| Target | IC50 | Reference |

| PDK-1 | 5 µM | [6] |

The PI3K/Akt/PDK-1 Signaling Pathway

The following diagram illustrates the canonical PI3K/Akt pathway and the originally hypothesized point of inhibition by OSU-03012.

Limitations of the PDK-1 Hypothesis

While OSU-03012 did suppress Akt phosphorylation in some models, several studies noted a disconnect. The observed cytotoxicity was often more potent than could be explained by PDK-1 inhibition alone. For instance, in some nasopharyngeal carcinoma cells, the anti-proliferative effects were significant even with minimal impact on Akt phosphorylation.[7] Furthermore, transfection of multiple myeloma cells with a constitutively active form of Akt failed to fully rescue them from OSU-03012-induced cell death, strongly indicating that other critical mechanisms were at play.[8]

Part 2: The Evolved Mechanism - GRP78 Inhibition and UPR Induction

More recent research has elucidated a more dominant mechanism of action for OSU-03012: the induction of ER stress. This is achieved through the targeting of GRP78 (Glucose-Regulated Protein 78, also known as BiP), a master chaperone protein that governs the unfolded protein response (UPR).[3] In the high-stress environment of a tumor, many cancers overexpress GRP78 to manage the large load of protein synthesis and folding, making it a critical survival factor.

OSU-03012 treatment has been shown to suppress the expression of GRP78, in part by reducing the protein's stability.[3][5] The loss of functional GRP78 leads to an accumulation of unfolded proteins in the ER, triggering a massive ER stress response and activating the three arms of the UPR:

-

PERK (PKR-like ER Kinase): This pathway is robustly activated by OSU-03012. PERK activation leads to the phosphorylation of eIF2α, which transiently halts protein translation but paradoxically promotes the translation of activating transcription factor 4 (ATF4). ATF4, in turn, upregulates pro-apoptotic factors like CHOP. This arm is considered a primary driver of OSU-03012's lethality.[3][9]

-

IRE1 (Inositol-requiring enzyme 1): This arm can have both pro-survival and pro-apoptotic roles.

-

ATF6 (Activating Transcription Factor 6): This transcription factor translocates to the nucleus to upregulate ER chaperones.

Studies have shown that knocking down PERK suppresses the toxicity of OSU-03012, whereas knocking down GRP78 enhances it, confirming their central roles in the drug's mechanism.[3]

Part 3: Quantitative Preclinical Data

OSU-03012 has demonstrated potent cytotoxic activity across a wide range of cancer cell lines and has shown significant anti-tumor efficacy in preclinical animal models.

In Vitro Cellular Activity

The half-maximal inhibitory concentration (IC50) values highlight the compound's potency against various cancer types.

| Cell Line | Cancer Type | IC50 (48-72h) | Reference(s) |

| PC-3 | Prostate Cancer | ~5 µM | [6] |

| Multiple Myeloma (various) | Multiple Myeloma | 6.25 ± 0.86 µM | [8] |

| Primary Myeloma Cells | Multiple Myeloma | 3.69 ± 0.23 µM | [8] |

| Vestibular Schwannoma (VS) | Vestibular Schwannoma | ~3.1 µM | [2][10] |

| HMS-97 | Malignant Schwannoma | ~2.6 µM | [2][10] |

| NPC-TW01, HONE1 | Nasopharyngeal Carcinoma | 0.5 - 1 µM | [7] |

| Ishikawa | Endometrial Carcinoma | ~5 µM | [11] |

| Hec-1A | Endometrial Carcinoma | ~7.5 µM | [11] |

In Vivo Efficacy in Xenograft Models

Oral administration of OSU-03012 has been shown to be well-tolerated and effective in suppressing tumor growth in vivo.

| Cancer Type | Animal Model | Dosage & Administration | Outcome | Reference(s) |

| Malignant Schwannoma | SCID Mice | Oral, unspecified dose | 55% tumor growth inhibition after 9 weeks | [10] |

| Endometrial Carcinoma (Ishikawa) | Nude Mice | Unspecified | Significant inhibition of tumor growth | [11][12] |

| Glioblastoma (GBM) | Mice | Oral, unspecified dose | Prolonged survival, additive effect with radiotherapy | [3][13] |

Part 4: Key Experimental Protocols

This section provides generalized methodologies for assessing the activity of OSU-03012. Researchers should optimize these protocols for their specific experimental systems.

Protocol 1: In Vitro PDK-1 Kinase Assay

This assay measures the direct inhibition of PDK-1 activity by OSU-03012.

-

Reaction Setup: Prepare a reaction buffer containing recombinant human PDK-1 enzyme, a suitable kinase substrate (e.g., a peptide derived from Akt), and ATP (often radiolabeled [γ-³²P]ATP).

-

Compound Addition: Add varying concentrations of OSU-03012 (solubilized in DMSO) to the reaction wells. Include a DMSO-only control.

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes) to allow for the phosphorylation reaction.

-

Termination: Stop the reaction, typically by adding a stop solution or by spotting the mixture onto a phosphocellulose membrane.

-

Detection: Wash the membranes to remove unincorporated [γ-³²P]ATP. Measure the remaining radioactivity on the substrate using a scintillation counter.

-

Analysis: Calculate the percentage of inhibition for each OSU-03012 concentration relative to the control. Determine the IC50 value by plotting inhibition versus log concentration.

Protocol 2: Cell Viability (MTT/MTS) Assay

This colorimetric assay quantifies the cytotoxic effect of OSU-03012 on cancer cell lines.

-

Cell Plating: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing serial dilutions of OSU-03012. Include a vehicle control (DMSO).

-

Incubation: Incubate the plates for the desired time period (e.g., 48 or 72 hours) at 37°C in a CO₂ incubator.

-

Reagent Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the tetrazolium salt into a colored formazan product.

-

Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Calculate the IC50 value.

Protocol 3: Western Blot Analysis of UPR and Akt Pathways

This protocol detects changes in protein expression and phosphorylation following drug treatment.

-

Cell Treatment and Lysis: Plate cells and treat with OSU-03012 at various concentrations and time points. After treatment, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., anti-p-Akt (Ser473), anti-total-Akt, anti-GRP78, anti-p-PERK, anti-ATF4, anti-CHOP). Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensity using densitometry software and normalize to the loading control.

General Experimental Workflow

The diagram below outlines a typical preclinical workflow for evaluating a compound like OSU-03012.

References

- 1. Facebook [cancer.gov]

- 2. Growth Inhibitory and Anti-Tumour Activities of OSU-03012, a Novel PDK-1 Inhibitor, on Vestibular Schwannoma and Malignant Schwannoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. OSU-03012 suppresses GRP78/BiP expression that causes PERK-dependent increases in tumor cell killing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. news-medical.net [news-medical.net]

- 5. tandfonline.com [tandfonline.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. OSU-03012, a novel celecoxib derivative, is cytotoxic to myeloma cells and acts through multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Regulation of OSU-03012 toxicity by ER stress proteins and ER stress inducing drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Growth inhibitory and anti-tumour activities of OSU-03012, a novel PDK-1 inhibitor, on vestibular schwannoma and malignant schwannoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. OSU-03012 Disrupts Akt Signaling and Prevents Endometrial Carcinoma Progression in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. lin2.curehunter.com [lin2.curehunter.com]

Inhibition of the PI3K/Akt Pathway by OSU-03012: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

OSU-03012, also known as AR-12, is a novel small molecule inhibitor derived from celecoxib that has demonstrated potent anti-cancer properties. Unlike its parent compound, OSU-03012 does not inhibit cyclooxygenase-2 (COX-2), but instead exerts its effects through the targeted inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and metabolism, and its dysregulation is a hallmark of many human cancers. This technical guide provides an in-depth overview of the mechanism of action of OSU-03012, with a focus on its inhibition of the PI3K/Akt pathway. It includes a compilation of quantitative data on its efficacy, detailed experimental protocols for key assays, and visual representations of the signaling pathways and experimental workflows involved in its study.

Introduction

The PI3K/Akt signaling cascade is a central node in cellular signaling, responding to a variety of extracellular stimuli such as growth factors and hormones. Upon activation, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains to the plasma membrane, most notably the serine/threonine kinase Akt (also known as Protein Kinase B) and Phosphoinositide-dependent kinase 1 (PDK1). At the membrane, Akt is phosphorylated at Threonine 308 (Thr308) by PDK1 and at Serine 473 (Ser473) by the mTORC2 complex, leading to its full activation.

Activated Akt proceeds to phosphorylate a multitude of downstream substrates, thereby regulating a wide array of cellular processes including cell growth, proliferation, survival, and metabolism. Dysregulation of the PI3K/Akt pathway, often through mutations in key components like PIK3CA or loss of the tumor suppressor PTEN, is a frequent event in cancer, making it an attractive target for therapeutic intervention.

OSU-03012 has emerged as a promising inhibitor of this pathway. It directly targets PDK1, a critical upstream activator of Akt. By inhibiting PDK1, OSU-03012 effectively blocks the phosphorylation and subsequent activation of Akt, leading to the suppression of downstream signaling and ultimately inducing anti-proliferative and pro-apoptotic effects in cancer cells.

Mechanism of Action of OSU-03012

OSU-03012's primary mechanism of action is the inhibition of PDK1. This inhibition prevents the phosphorylation of Akt at Thr308, a crucial step for its activation. Consequently, the downstream signaling cascade is disrupted.

dot

Caption: PI3K/Akt signaling pathway and the point of inhibition by OSU-03012.

Quantitative Data: In Vitro Efficacy of OSU-03012

OSU-03012 has demonstrated significant cytotoxic and anti-proliferative effects across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and the duration of exposure.

| Cancer Type | Cell Line | IC50 (µM) | Assay Duration (hours) | Reference |

| Prostate Cancer | PC-3 | 5 | Not Specified | [1] |

| Multiple Myeloma | U266 | 7.36 ± 0.48 | 24 | [2] |

| RPMI 8226 | 6.12 ± 0.96 | 24 | [2] | |

| ARH-77 | 6.27 ± 0.94 | 24 | [2] | |

| IM-9 | 5.26 ± 0.87 | 24 | [2] | |

| Primary MM Cells | 3.69 ± 0.23 | 24 | [2] | |

| Schwannoma | Vestibular Schwannoma (VS) | ~3.1 | 48 | [3] |

| HMS-97 (Malignant) | ~2.6 | 48 | [3] | |

| Endometrial Cancer | Ishikawa | 5 | 48 | [4] |

| Hec-1A | 7.5 | 48 | [4] | |

| Hepatocellular Carcinoma | Huh7, Hep3B, HepG2 | < 1 | Not Specified | [5] |

| Cell-Free Assay | Recombinant PDK-1 | 5 | Not Applicable | [5] |

Experimental Protocols

Western Blot Analysis for Akt Phosphorylation

This protocol is adapted from methodologies reported in studies investigating the effect of OSU-03012 on Akt signaling.

Objective: To assess the phosphorylation status of Akt at Threonine 308 and Serine 473 in response to OSU-03012 treatment.

Materials:

-

OSU-03012 (AR-12)

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails

-

BCA Protein Assay Kit

-

SDS-PAGE gels (e.g., 8-12%)

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-Akt (Thr308)

-

Rabbit anti-phospho-Akt (Ser473)

-

Rabbit or mouse anti-total Akt

-

Mouse or rabbit anti-β-actin or anti-GAPDH (loading control)

-

-

HRP-conjugated secondary antibodies (anti-rabbit or anti-mouse)

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in appropriate culture dishes and allow them to adhere overnight.

-

Treat cells with various concentrations of OSU-03012 (and a vehicle control, e.g., DMSO) for the desired time period (e.g., 24 or 48 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash cells twice with ice-cold PBS.

-

Lyse the cells by adding ice-cold RIPA buffer.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (total cell lysate).

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Prepare protein samples by mixing with Laemmli sample buffer and heating at 95-100°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel.

-

Run the gel to separate proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) diluted in blocking buffer overnight at 4°C with gentle agitation. (Note: Optimal antibody dilutions should be determined empirically, but a starting point of 1:1000 is common).

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Develop the blot using an ECL substrate and capture the signal with a chemiluminescence imaging system.

-

Strip the membrane (if necessary) and re-probe for total Akt and a loading control (β-actin or GAPDH) to ensure equal protein loading.

-

dot

Caption: A typical workflow for Western blot analysis of Akt phosphorylation.

Cell Viability Assay (MTT Assay)

This protocol provides a general framework for assessing cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Specific parameters may need to be optimized for different cell lines.

Objective: To determine the effect of OSU-03012 on the viability and proliferation of cancer cells.

Materials:

-

OSU-03012 (AR-12)

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS, sterile-filtered)

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate overnight to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare serial dilutions of OSU-03012 in complete medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of OSU-03012 (and a vehicle control).

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

After the treatment period, add 10-20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 2-4 hours at 37°C in a humidified incubator. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.

-

Gently agitate the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution of the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group.

-

Plot the percentage of viability against the drug concentration and determine the IC50 value using appropriate software.

-

dot

Caption: Workflow for a typical MTT cell viability assay.

In Vitro PDK1 Kinase Assay

This protocol outlines a general procedure for an in vitro kinase assay to directly measure the inhibitory effect of OSU-03012 on PDK1 activity.

Objective: To determine the direct inhibitory effect of OSU-03012 on the enzymatic activity of PDK1.

Materials:

-

Recombinant active PDK1 enzyme

-

PDK1 substrate (e.g., a peptide substrate like KTFCGTPEYLAPEVRREPRILSEEEQEMFRDFDYIADWC)

-

OSU-03012 (AR-12)

-

ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled for ADP-Glo™ assay)

-

Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)

-

Phosphocellulose paper or other method for separating phosphorylated substrate

-

Scintillation counter (for radiolabeled assay) or luminometer (for ADP-Glo™ assay)

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube or 96-well plate, combine the kinase reaction buffer, the PDK1 substrate, and the desired concentrations of OSU-03012 (and a vehicle control).

-

Add the recombinant PDK1 enzyme to the mixture.

-

Pre-incubate for a short period (e.g., 10 minutes) at room temperature.

-

-

Initiation of Kinase Reaction:

-

Initiate the kinase reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP if using the radiometric method).

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

-

-

Termination of Reaction and Detection:

-

Radiometric Method:

-

Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the radioactivity of the phosphorylated substrate on the paper using a scintillation counter.

-

-

Luminescence-Based Method (e.g., ADP-Glo™):

-

Terminate the kinase reaction and deplete the remaining ATP according to the kit manufacturer's instructions.

-

Convert the ADP generated to ATP and measure the light output using a luminometer.

-

-

-

Data Analysis:

-

Calculate the percentage of PDK1 inhibition for each concentration of OSU-03012 compared to the vehicle control.

-

Plot the percentage of inhibition against the drug concentration to determine the IC50 value.

-

Conclusion

OSU-03012 is a potent inhibitor of the PI3K/Akt signaling pathway, primarily through its direct inhibition of PDK1. This mechanism of action leads to the suppression of cancer cell proliferation and survival, as demonstrated by the extensive in vitro data. The experimental protocols provided in this guide offer a framework for researchers to further investigate the effects of OSU-03012 and similar compounds on the PI3K/Akt pathway. The continued study of OSU-03012 and its derivatives holds significant promise for the development of novel targeted therapies for a variety of cancers characterized by aberrant PI3K/Akt signaling.

References

- 1. researchgate.net [researchgate.net]

- 2. Drug: OSU-03012 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Growth Inhibitory and Anti-Tumour Activities of OSU-03012, a Novel PDK-1 Inhibitor, on Vestibular Schwannoma and Malignant Schwannoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Apoptosis Induction Mechanism of OSU-03012

For Researchers, Scientists, and Drug Development Professionals

Abstract

OSU-03012, also known as AR-12, is a novel celecoxib derivative devoid of cyclooxygenase-2 (COX-2) inhibitory activity that has demonstrated potent anti-cancer properties across a range of malignancies.[1][2][3][4] Its primary mechanism of action involves the induction of apoptosis through a multi-faceted approach, targeting key cellular signaling pathways. This technical guide provides a comprehensive overview of the core mechanisms by which OSU-03012 induces apoptosis, with a focus on its role as a 3-phosphoinositide-dependent protein kinase-1 (PDK1) inhibitor, an inducer of endoplasmic reticulum (ER) stress, and a modulator of autophagy. This document is intended to serve as a resource for researchers and drug development professionals, offering detailed insights into the molecular pathways, quantitative data on its efficacy, and methodologies for its study.

Core Mechanisms of OSU-03012-Induced Apoptosis

OSU-03012 orchestrates apoptosis through at least three interconnected pathways:

-

Inhibition of the PDK1/Akt Signaling Pathway: OSU-03012 functions as a potent inhibitor of PDK1, a master kinase that plays a crucial role in the activation of the pro-survival kinase Akt (also known as Protein Kinase B). By inhibiting PDK1, OSU-03012 prevents the phosphorylation and subsequent activation of Akt, leading to the deactivation of downstream anti-apoptotic signaling cascades.[1][5][6]

-

Induction of Endoplasmic Reticulum (ER) Stress: OSU-03012 has been shown to induce ER stress, a condition triggered by the accumulation of unfolded or misfolded proteins in the ER lumen.[6][7] This leads to the activation of the unfolded protein response (UPR), which, when prolonged or severe, can switch from a pro-survival to a pro-apoptotic signal.

-

Modulation of Autophagy: OSU-03012 is also known to induce autophagy, a cellular process of self-digestion of damaged organelles and proteins.[8] While autophagy can sometimes be a survival mechanism, in the context of OSU-03012 treatment, it often culminates in autophagic cell death, a form of programmed cell death distinct from apoptosis.

These three mechanisms are intricately linked and collectively contribute to the robust apoptotic response observed in cancer cells treated with OSU-03012.

Data Presentation: In Vitro Efficacy of OSU-03012

The cytotoxic and apoptotic effects of OSU-03012 have been quantified in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) and lethal concentration (LC50) values are summarized below.

| Cell Line | Cancer Type | Parameter | Value (µM) | Time Point (hours) | Reference |

| PC-3 | Prostate Cancer | IC50 | 5 | Not Specified | [9] |

| Multiple Myeloma (Primary) | Multiple Myeloma | LC50 | 3.69 ± 0.23 | 24 | [3][4] |

| U266 | Multiple Myeloma | LC50 | 7.36 ± 0.48 | 24 | [4] |

| RPMI 8226 | Multiple Myeloma | LC50 | 6.12 ± 0.96 | 24 | [4] |

| ARH-77 | Multiple Myeloma | LC50 | 6.27 ± 0.94 | 24 | [4] |

| IM-9 | Multiple Myeloma | LC50 | 5.26 ± 0.87 | 24 | [4] |

| Chronic Lymphocytic Leukemia | Leukemia | LC50 | 7.1 | 24 | [10][11] |

| Chronic Lymphocytic Leukemia | Leukemia | LC50 | 5.5 | 72 | [10][11] |

| Vestibular Schwannoma (Primary) | Vestibular Schwannoma | IC50 | ~3.1 | 48 | [12] |

| HMS-97 | Malignant Schwannoma | IC50 | ~2.6 | 48 | [12] |

| Huh7 | Hepatocellular Carcinoma | IC50 | <1 | Not Specified | [9] |

| Hep3B | Hepatocellular Carcinoma | IC50 | <1 | Not Specified | [9] |

| HepG2 | Hepatocellular Carcinoma | IC50 | <1 | Not Specified | [9] |

| Ishikawa | Endometrial Carcinoma | IC50 | ~5.0 | 48 | [1] |

| Hec-1A | Endometrial Carcinoma | IC50 | ~7.5 | 48 | [1] |

Signaling Pathways in Detail

PDK1/Akt Pathway Inhibition

OSU-03012 directly inhibits the kinase activity of PDK1.[13] This prevents the phosphorylation of Akt at Threonine 308 (Thr308), a critical step for its activation.[5] The inhibition of Akt has several downstream consequences that promote apoptosis:

-

GSK3β Activation: Inactivation of Akt leads to the dephosphorylation and activation of glycogen synthase kinase 3β (GSK3β), which can promote apoptosis through various mechanisms.[6]

-

FOXO Transcription Factor Activation: Akt normally phosphorylates and inactivates Forkhead box O (FOXO) transcription factors. Inhibition of Akt allows FOXO proteins to translocate to the nucleus and induce the expression of pro-apoptotic genes.

-

Reduced MDM2-mediated p53 Degradation: Akt can phosphorylate and activate MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation. By inhibiting Akt, OSU-03012 can lead to the stabilization and activation of p53.

-

Inhibition of mTORC1 Signaling: Akt is a key activator of the mammalian target of rapamycin complex 1 (mTORC1), a central regulator of cell growth and proliferation. Inhibition of Akt by OSU-03012 can thus suppress mTORC1 signaling.

Endoplasmic Reticulum (ER) Stress Induction

OSU-03012 treatment leads to the accumulation of unfolded proteins in the ER, triggering the UPR. The UPR is mediated by three main sensor proteins: PERK, IRE1, and ATF6.[5]

-

PERK Pathway: OSU-03012 activates PKR-like endoplasmic reticulum kinase (PERK).[5] Activated PERK phosphorylates the eukaryotic initiation factor 2α (eIF2α), which leads to a general shutdown of protein synthesis but selectively enhances the translation of activating transcription factor 4 (ATF4). ATF4, in turn, upregulates the expression of the pro-apoptotic transcription factor C/EBP homologous protein (CHOP), also known as GADD153.[13] GADD153 plays a central role in ER stress-mediated apoptosis by downregulating the anti-apoptotic protein Bcl-2 and upregulating pro-apoptotic proteins.

-

IRE1 Pathway: Inositol-requiring enzyme 1 (IRE1) is another ER stress sensor activated by OSU-03012.[5] Activated IRE1 possesses both kinase and RNase activity. Its RNase activity splices the mRNA of X-box binding protein 1 (XBP1), leading to the production of a potent transcription factor that upregulates genes involved in protein folding and degradation. However, under prolonged ER stress, IRE1 can also contribute to apoptosis.

Autophagy Modulation

OSU-03012 induces autophagy, which can lead to cell death in some cancer cells. The process is often dependent on the generation of reactive oxygen species (ROS). Key proteins in this pathway include Beclin-1 and ATG5. The conversion of the soluble form of microtubule-associated protein 1A/1B-light chain 3 (LC3-I) to its lipidated form (LC3-II) is a hallmark of autophagy.

Experimental Protocols

Western Blot Analysis for Phospho-Akt and ER Stress Markers

This protocol is for the detection of phosphorylated Akt (p-Akt), total Akt, and ER stress markers such as GADD153.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein assay kit (e.g., BCA assay).

-

SDS-PAGE gels and running buffer.

-

PVDF membrane.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-GADD153, anti-β-actin).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

Procedure:

-

Cell Lysis: Treat cells with OSU-03012 at desired concentrations and time points. Wash cells with ice-cold PBS and lyse with supplemented lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

-

SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply the chemiluminescent substrate. Visualize the protein bands using a chemiluminescence imaging system.

-

Quantification: Densitometry analysis can be performed to quantify the relative protein expression levels, normalized to a loading control like β-actin.

Caspase-3/7 Activity Assay

This fluorometric or colorimetric assay measures the activity of executioner caspases 3 and 7.

Materials:

-

Caspase-3/7 assay kit (containing cell lysis buffer, reaction buffer, and caspase substrate, e.g., Ac-DEVD-pNA or Ac-DEVD-AMC).

-

96-well microplate (black or clear, depending on the assay type).

-

Plate reader (fluorometer or spectrophotometer).

Procedure:

-

Cell Treatment: Seed cells in a 96-well plate and treat with OSU-03012.

-

Cell Lysis: After treatment, add the provided cell lysis buffer to each well and incubate as per the manufacturer's instructions.

-

Caspase Reaction: Add the reaction buffer and caspase substrate to each well.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measurement: Measure the fluorescence (e.g., Ex/Em = 380/460 nm for AMC) or absorbance (e.g., 405 nm for pNA) using a plate reader.[14]

-

Analysis: The fold-increase in caspase activity can be calculated by comparing the readings from treated cells to untreated controls.

Autophagy Flux Assay

This assay measures the degradation of LC3-II to assess autophagic activity.

Materials:

-

Autophagy inhibitor (e.g., Bafilomycin A1 or Chloroquine).

-

Reagents for Western blotting (as described in 4.1).

-

Primary antibody against LC3.

Procedure:

-

Cell Treatment: Treat cells with OSU-03012 in the presence or absence of an autophagy inhibitor (e.g., 100 nM Bafilomycin A1 for the last 4 hours of treatment).[15]

-

Western Blotting: Perform Western blotting for LC3 as described in protocol 4.1. Two bands corresponding to LC3-I and LC3-II will be visible.

-

Analysis: Autophagic flux is determined by the difference in the amount of LC3-II between samples treated with and without the autophagy inhibitor. An increase in LC3-II accumulation in the presence of the inhibitor indicates active autophagic flux. The ratio of LC3-II to a loading control can be quantified.

Conclusion

OSU-03012 is a promising anti-cancer agent that induces apoptosis through a sophisticated and multi-pronged mechanism. Its ability to simultaneously inhibit the pro-survival PDK1/Akt pathway, induce pro-apoptotic ER stress, and modulate autophagic cell death makes it an effective cytotoxic agent against a variety of cancer types. The detailed understanding of these mechanisms, supported by quantitative data and robust experimental protocols, is crucial for its further preclinical and clinical development. This guide provides a foundational resource for researchers to explore the therapeutic potential of OSU-03012 and to design further investigations into its complex mode of action.

References

- 1. OSU-03012 Disrupts Akt Signaling and Prevents Endometrial Carcinoma Progression in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. OSU-03012, a novel celecoxib derivative, is cytotoxic to myeloma cells and acts through multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Growth Inhibitory and Anti-Tumour Activities of OSU-03012, a Novel PDK-1 Inhibitor, on Vestibular Schwannoma and Malignant Schwannoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Caspase-3/7 Assay: A Luminescence-Based Assay to Quantify Apoptosis by Measuring Caspase-3/7 Activities in Frog Skin Explants [jove.com]

- 8. Quantitative and qualitative analysis of autophagy flux using imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. profiles.wustl.edu [profiles.wustl.edu]

- 11. A novel celecoxib derivative, OSU03012, induces cytotoxicity in primary CLL cells and transformed B-cell lymphoma cell line via a caspase- and Bcl-2-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Growth inhibitory and anti-tumour activities of OSU-03012, a novel PDK-1 inhibitor, on vestibular schwannoma and malignant schwannoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. evandrofanglab.com [evandrofanglab.com]

- 14. assaygenie.com [assaygenie.com]

- 15. Autophagic flux analysis [protocols.io]

Autophagy-Mediated Cell Death by OSU-03012: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

OSU-03012 (also known as AR-12) is a novel celecoxib derivative that has demonstrated potent anti-cancer activities across a range of malignancies. Unlike its parent compound, OSU-03012 lacks cyclooxygenase-2 (COX-2) inhibitory activity, thereby mitigating the associated gastrointestinal side effects.[1] A significant body of research has elucidated that a primary mechanism of OSU-03012's cytotoxicity involves the induction of autophagy-mediated cell death. This technical guide provides an in-depth overview of the molecular mechanisms, key signaling pathways, and experimental methodologies related to OSU-03012-induced autophagy. Quantitative data from various studies are summarized, and detailed experimental protocols are provided to facilitate further research and development in this area.

Introduction

OSU-03012 is a third-generation celecoxib derivative that has emerged as a promising anti-cancer agent.[1] Its mechanism of action is multifactorial, but a key process is the induction of a robust autophagic response in cancer cells, which ultimately leads to cell death.[2][3] Autophagy is a catabolic process involving the degradation of cellular components via lysosomes, which can function as a survival mechanism under stress or as a cell death pathway.[4] In the context of OSU-03012 treatment, the induced autophagy is often cytotoxic. This guide will explore the signaling cascades and cellular events that govern this process.

Quantitative Data: In Vitro Efficacy of OSU-03012

The cytotoxic effects of OSU-03012 have been quantified in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its potency.

| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (h) | Reference |

| Huh7 | Hepatocellular Carcinoma | < 1 | 72 | [2][5] |

| Hep3B | Hepatocellular Carcinoma | < 1 | 72 | [2][5] |

| HepG2 | Hepatocellular Carcinoma | < 1 | 72 | [2][5] |

| PC-3 | Prostate Cancer | 5 | Not Specified | [6] |

| U266 | Multiple Myeloma | ~3.7 | 24 | [7] |

| ARH-77 | Multiple Myeloma | Not Specified | 24 | [7] |

| IM-9 | Multiple Myeloma | Not Specified | 24 | [7] |

| RPMI-8226 | Multiple Myeloma | ~6.3 | 24 | [7] |

Signaling Pathways in OSU-03012-Induced Autophagy

The induction of autophagy by OSU-03012 is a complex process involving multiple interconnected signaling pathways. While initially presumed to act primarily through 3-phosphoinositide-dependent kinase 1 (PDK1) inhibition, subsequent research has revealed a more nuanced mechanism.[2][5]

Reactive Oxygen Species (ROS) Accumulation

A pivotal event in OSU-03012-induced autophagy is the accumulation of reactive oxygen species (ROS).[2][3] This oxidative stress is a key trigger for the autophagic process. Studies have shown that blocking ROS accumulation with scavengers can inhibit the formation of autophagosomes, indicating that ROS are upstream regulators in this pathway.[2]

Figure 1: OSU-03012 induces ROS-mediated autophagy.

Endoplasmic Reticulum (ER) Stress and the PERK Pathway

OSU-03012 has been shown to induce endoplasmic reticulum (ER) stress, leading to the activation of the PKR-like endoplasmic reticulum kinase (PERK) pathway.[8][9] PERK activation is a crucial step in the initiation of autophagy in response to OSU-03012.[8] This pathway can also influence the expression of heat shock proteins and autophagy-related genes (ATGs).[9]

Figure 2: ER stress and PERK signaling in OSU-03012 action.

Role of Autophagy-Related Genes (ATGs)

The formation of autophagosomes is dependent on the expression and function of autophagy-related genes (ATGs). OSU-03012 treatment has been shown to enhance the expression of ATG5.[5] The silencing of ATG5 via siRNA has been demonstrated to reduce OSU-03012-induced cleavage of microtubule-associated protein 1 light chain 3 (LC3), a hallmark of autophagy.[5] This confirms the critical role of the core autophagy machinery in the cellular response to OSU-03012.

Figure 3: OSU-03012 enhances ATG5 expression to promote autophagy.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize OSU-03012-induced autophagy.

Cell Viability Assay (MTT Assay)

-

Purpose: To determine the cytotoxic effects of OSU-03012.

-

Procedure:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of OSU-03012 for the desired duration (e.g., 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Solubilize the formazan crystals with DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.[5][10]

-

Detection of Autophagy

-

Purpose: To visualize acidic vesicular organelles, such as autolysosomes.

-

Procedure:

-

Purpose: To label autophagic vacuoles.

-

Procedure:

-

Purpose: To detect the conversion of LC3-I to LC3-II, a marker of autophagosome formation.

-

Procedure:

-

Treat cells with OSU-03012 for various time points.

-

Lyse the cells and collect the protein extracts.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with a primary antibody against LC3, followed by a secondary antibody.

-

Visualize the bands corresponding to LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio indicates an induction of autophagy.[5]

-

Detection of Reactive Oxygen Species (ROS)

-

Purpose: To measure the intracellular accumulation of ROS.

-

Procedure:

-

Treat cells with OSU-03012.

-

Incubate the cells with a fluorescent ROS indicator, such as DCFH-DA (2',7'-dichlorofluorescin diacetate).

-

Measure the fluorescence intensity using a flow cytometer or a fluorescence microscope. An increase in fluorescence indicates an increase in ROS levels.[2]

-

Conclusion

OSU-03012 is a potent inducer of autophagy-mediated cell death in a variety of cancer cell types. Its mechanism of action is complex, involving the induction of ROS accumulation and ER stress, which converge on the core autophagy machinery. The experimental protocols detailed in this guide provide a framework for the continued investigation of OSU-03012 and other autophagy-inducing anti-cancer agents. A thorough understanding of these pathways and methodologies is crucial for the development of novel therapeutic strategies that harness the cytotoxic potential of autophagy.

References

- 1. tandfonline.com [tandfonline.com]

- 2. OSU-03012, a novel celecoxib derivative, induces reactive oxygen species-related autophagy in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] OSU-03012, a novel celecoxib derivative, induces reactive oxygen species-related autophagy in hepatocellular carcinoma. | Semantic Scholar [semanticscholar.org]

- 4. Celecoxib Analogues for Cancer Treatment: An Update on OSU-03012 and 2,5-Dimethyl-Celecoxib - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. OSU-03012, a novel celecoxib derivative, is cytotoxic to myeloma cells and acts through multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. OSU-03012 enhances Ad.mda-7-induced GBM cell killing via ER stress and autophagy and by decreasing expression of mitochondrial protective proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to OSU-03012: A Novel Celecoxib Derivative Targeting PDK-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

OSU-03012 (also known as AR-12) is a novel, third-generation derivative of the cyclooxygenase-2 (COX-2) inhibitor celecoxib, engineered to be devoid of COX-2 inhibitory activity.[1][2] This modification dissociates the anti-inflammatory properties of the parent compound from its potent anti-neoplastic effects. OSU-03012 primarily functions as a small-molecule inhibitor of 3-phosphoinositide-dependent protein kinase-1 (PDK-1), a critical upstream kinase in the PI3K/Akt signaling pathway.[1][3] By targeting PDK-1, OSU-03012 effectively downregulates Akt phosphorylation and its downstream signaling cascade, which is frequently overactivated in a wide range of human cancers.[1][4] This inhibition leads to the induction of apoptosis, cell cycle arrest, and autophagy in various cancer cell types.[4][5][6] Preclinical studies, both in vitro and in vivo, have demonstrated its significant anti-tumor activity across multiple cancer models, including those of the brain, breast, prostate, and hematological malignancies.[1][6][7] This document provides a comprehensive technical overview of OSU-03012, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation.

Core Compound Specifications

OSU-03012 is a well-characterized small molecule with the following properties:

| Property | Value | Reference |

| Chemical Name | 2-Amino-N-[4-[5-(2-phenanthrenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl]acetamide | [3] |

| Molecular Formula | C₂₆H₁₉F₃N₄O | [8] |

| Molecular Weight | 460.45 g/mol | [8] |

| CAS Number | 742112-33-0 | [8] |

| Appearance | White to off-white solid | |

| Purity | ≥98% | [8] |

| Solubility | Soluble to 100 mM in DMSO | [8] |

| Storage | Store at -20°C | [8] |

Mechanism of Action: A Multi-Pathway Inhibitor

OSU-03012's primary mechanism of action is the inhibition of PDK-1, a master kinase that phosphorylates and activates Akt, a central node in cell survival signaling.[1] However, its anti-cancer effects are pleiotropic, impacting several critical cellular pathways.

Primary Target: PDK-1/Akt Signaling Pathway

OSU-03012 acts as an ATP-competitive inhibitor of PDK-1.[9] This inhibition prevents the phosphorylation of Akt at the Threonine-308 (Thr308) residue, a crucial step for its activation.[1] The subsequent inactivation of Akt signaling leads to a cascade of downstream effects, including:

-

Induction of Apoptosis: Deactivation of Akt prevents the phosphorylation and inhibition of pro-apoptotic proteins such as BAD and the Forkhead box O (FoxO) transcription factors.[6][10] This can lead to the activation of both caspase-dependent and caspase-independent apoptotic pathways.[1][5]

-

Cell Cycle Arrest: OSU-03012 has been shown to induce G2/M phase cell cycle arrest, associated with the downregulation of cyclins A and B.[4][6]

-

Inhibition of Pro-Survival Proteins: The compound downregulates the expression of key inhibitor of apoptosis proteins (IAPs) like survivin and XIAP.[6]

Caption: OSU-03012 inhibits PDK-1, preventing Akt activation and promoting apoptosis.

Secondary Mechanisms of Action

Beyond the PDK-1/Akt axis, OSU-03012 exerts its influence through other mechanisms:

-

JAK/STAT and MAPK Pathway Inhibition: Studies in multiple myeloma cells show that OSU-03012 can down-regulate the phosphorylation of STAT3 and MEK1/2, suggesting inhibition of the JAK2/STAT3 and MAPK pathways.[6][10]

-

Induction of Autophagy: In hepatocellular carcinoma (HCC) cells, OSU-03012 was found to induce autophagic cell death, rather than apoptosis, through a process related to the accumulation of reactive oxygen species (ROS).[11]

-

Endoplasmic Reticulum (ER) Stress: OSU-03012 can promote ER stress responses, contributing to its cell-killing effects.[3][5] This involves the activation of PERK and the release of cathepsin B and apoptosis-inducing factor (AIF).[5]

Quantitative Data Presentation

The efficacy of OSU-03012 has been quantified across a diverse panel of cancer cell lines and in vivo models.

Table 1: In Vitro Cytotoxicity of OSU-03012

| Cell Line | Cancer Type | Metric | Value (µM) | Exposure Time | Reference |

| PC-3 | Prostate Cancer | IC₅₀ | ~5 | N/A | [12] |

| VS Cells (Primary) | Vestibular Schwannoma | IC₅₀ | ~3.1 | 48 hours | [1][7] |

| HMS-97 | Malignant Schwannoma | IC₅₀ | ~2.6 | 48 hours | [1][7] |

| Human Schwann (Normal) | Normal Schwann Cells | IC₅₀ | >12 | 48 hours | [1][7] |

| U266 | Multiple Myeloma | LC₅₀ | 7.36 ± 0.48 | 24 hours | [6] |

| RPMI 8226 | Multiple Myeloma | LC₅₀ | 6.12 ± 0.96 | 24 hours | [6] |

| ARH-77 | Multiple Myeloma | LC₅₀ | 6.27 ± 0.94 | 24 hours | [6] |

| IM-9 | Multiple Myeloma | LC₅₀ | 5.26 ± 0.87 | 24 hours | [6] |

| Primary MM Cells | Multiple Myeloma | LC₅₀ | 3.69 ± 0.23 | 24 hours | [6][10] |

| Huh7, Hep3B, HepG2 | Hepatocellular Carcinoma | IC₅₀ | <1 | N/A | [11] |

| Various Tumor Lines | Diverse Cancers | Growth Suppression | 3 - 5 | N/A | [5] |

| Recombinant PDK-1 | Cell-Free Assay | IC₅₀ | 5 | N/A | [5] |

IC₅₀: Half-maximal inhibitory concentration. LC₅₀: Half-maximal lethal concentration.

Table 2: In Vivo Anti-Tumor Efficacy of OSU-03012

| Xenograft Model | Cancer Type | Dosage & Administration | Treatment Duration | Tumor Growth Inhibition | Reference |

| HMS-97 | Malignant Schwannoma | 100 mg/kg, Oral | 9 weeks | 55% | [1][7] |

| Ishikawa | Endometrial Carcinoma | 100 mg/kg, Oral, Daily | 3 weeks | Significant Inhibition | [4] |

| Huh7 | Hepatocellular Carcinoma | N/A | N/A | Suppressed Growth | [11] |

| MDA-MB-231 | Breast Cancer | 100 mg/kg, Oral (with Tamoxifen) | N/A | 50% (vs. 30% alone) | [13] |

| MDA-MB-435/LCC6 | Breast Cancer | 200 mg/kg, Oral | 3 days | 48% ↓ EGFR expression | [5][12] |

Detailed Experimental Protocols

The following protocols are foundational for assessing the biological activity of OSU-03012.

Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[14][15]

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to insoluble purple formazan crystals.[15][16] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[14]

Protocol:

-

Cell Seeding: Seed cells (e.g., 3,000-10,000 cells/well) in a 96-well plate in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of OSU-03012 (e.g., 0.1 µM to 50 µM) in culture medium. Replace the medium in the wells with 100 µL of the OSU-03012 dilutions. Include vehicle control (e.g., 0.1% DMSO) and medium-only blank wells.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.[6]

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[16] Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[15]

-

Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.[16][17]

-

Solubilization: Carefully aspirate the medium from each well. Add 100-150 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[16][17]

-

Absorbance Reading: Shake the plate gently on an orbital shaker for 15 minutes to ensure complete solubilization.[14] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[15] A reference wavelength of >650 nm can be used to subtract background.[15]

-

Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the results to determine the IC₅₀ or LC₅₀ value.

Caption: Workflow for determining cell viability using the MTT colorimetric assay.

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[18]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Protocol:

-

Cell Culture and Treatment: Seed 1-2 x 10⁶ cells in T25 flasks or 6-well plates. Treat cells with OSU-03012 at various concentrations for the desired time. Include a vehicle-treated negative control.

-

Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant from the corresponding flask.

-

Washing: Wash the collected cells twice with cold 1X PBS by centrifuging at ~500 x g for 5 minutes and resuspending the pellet.[18]

-

Resuspension in Binding Buffer: Resuspend the cell pellet in 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4) at a concentration of ~1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and 2 µL of a 1 mg/mL PI solution.[18]

-

Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube.[18] Analyze the cells by flow cytometry as soon as possible.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

PDK-1 Kinase Inhibition Assay (Cell-Free)

This assay directly measures the ability of OSU-03012 to inhibit the enzymatic activity of recombinant PDK-1.

Principle: A typical assay measures the transfer of a phosphate group from ATP to a specific peptide substrate by the PDK-1 enzyme. Inhibition is quantified by measuring the reduction in phosphorylated substrate or the amount of ADP produced. Luminescence-based assays like ADP-Glo™ are common.[19]

Protocol (Example using ADP-Glo™):

-

Reagent Preparation: Dilute recombinant active PDK-1 enzyme, a suitable peptide substrate (e.g., biotinylated AKT peptide), ATP, and OSU-03012 to desired concentrations in a kinase buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT).[19][20]

-

Kinase Reaction: In a 384-well plate, combine the PDK-1 enzyme (e.g., 0.5 nM), the peptide substrate (e.g., 30 nM), and OSU-03012 at various concentrations.[20]

-

Initiation: Start the reaction by adding ATP (e.g., 4-10 µM).[20][21] Incubate at room temperature for 30-40 minutes.[20][21]

-

ADP Detection (Part 1): Add ADP-Glo™ Reagent to deplete the remaining unconsumed ATP. Incubate for 40 minutes.[19]

-

ADP Detection (Part 2): Add Kinase Detection Reagent, which converts the ADP generated by the kinase reaction into ATP, fueling a luciferase/luciferin reaction. Incubate for 30 minutes.[19]

-

Luminescence Reading: Measure the luminescent signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to PDK-1 activity.

-

Data Analysis: Calculate the percentage of inhibition for each OSU-03012 concentration relative to a no-inhibitor control and determine the IC₅₀ value.

Conclusion and Future Directions

OSU-03012 is a potent anti-cancer agent that functions primarily through the inhibition of the PDK-1/Akt signaling pathway, a nexus of cell survival and proliferation. Its lack of COX-2 inhibitory activity makes it a promising candidate for targeted cancer therapy, avoiding the side effects associated with traditional COX-2 inhibitors.[1][2] The compound's ability to induce cell death through multiple mechanisms, including apoptosis and autophagy, and its activity against other key signaling pathways like JAK/STAT, suggests it may be effective against a broad spectrum of malignancies and could potentially overcome certain forms of drug resistance.[6][11] The extensive preclinical data, summarized herein, provides a strong rationale for its continued investigation in clinical settings for the treatment of advanced solid tumors and hematological cancers.[4][6] Further research should focus on identifying predictive biomarkers for OSU-03012 sensitivity and exploring rational combination therapies to enhance its therapeutic efficacy.

References

- 1. Growth Inhibitory and Anti-Tumour Activities of OSU-03012, a Novel PDK-1 Inhibitor, on Vestibular Schwannoma and Malignant Schwannoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. OSU 03012 | Phosphoinositide-dependent Kinase 1 | Tocris Bioscience [tocris.com]

- 4. tandfonline.com [tandfonline.com]

- 5. selleckchem.com [selleckchem.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Growth inhibitory and anti-tumour activities of OSU-03012, a novel PDK-1 inhibitor, on vestibular schwannoma and malignant schwannoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. OSU 03012 | PDK-1 Inhibitors: R&D Systems [rndsystems.com]

- 9. axonmedchem.com [axonmedchem.com]

- 10. OSU-03012, a novel celecoxib derivative, is cytotoxic to myeloma cells and acts through multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. OSU-03012, a novel celecoxib derivative, induces reactive oxygen species-related autophagy in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 14. MTT assay protocol | Abcam [abcam.com]

- 15. Cell Counting & Health Analysis [sigmaaldrich.com]

- 16. broadpharm.com [broadpharm.com]

- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 19. promega.com [promega.com]

- 20. Discovery of PDK1 Kinase Inhibitors with a Novel Mechanism of Action by Ultrahigh Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Discovery of potent pyruvate dehydrogenase kinase inhibitors and evaluation of their anti-lung cancer activity under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Anti-cancer Spectrum of OSU-03012

For Researchers, Scientists, and Drug Development Professionals

Abstract

OSU-03012 (also known as AR-12) is a novel, orally bioavailable small molecule that has demonstrated a broad spectrum of anti-cancer activity in preclinical studies. As a celecoxib derivative lacking cyclooxygenase-2 (COX-2) inhibitory activity, OSU-03012 circumvents the cardiovascular side effects associated with traditional COX-2 inhibitors while exhibiting potent anti-neoplastic properties.[1][2] This technical guide provides a comprehensive overview of the anti-cancer profile of OSU-03012, with a focus on its mechanism of action, efficacy across various cancer types, and detailed experimental protocols for its investigation. This document is intended to serve as a valuable resource for researchers and drug development professionals in the field of oncology.

Introduction

OSU-03012 emerged from efforts to develop safer and more effective anti-cancer agents by modifying the structure of celecoxib.[1] It was identified as a potent inhibitor of 3-phosphoinositide-dependent kinase 1 (PDK1), a key upstream regulator of the PI3K/Akt signaling pathway.[1] Dysregulation of the PI3K/Akt pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention. Unlike its parent compound, OSU-03012's anti-cancer effects are independent of COX-2 inhibition, thereby reducing the risk of associated adverse events.[1]

Mechanism of Action

The primary mechanism of action of OSU-03012 is the inhibition of PDK1, which leads to the suppression of the pro-survival PI3K/Akt signaling cascade.[1] However, research has revealed that OSU-03012 exerts its anti-cancer effects through a multi-targeted approach, impacting several critical cellular processes.

Inhibition of Pro-Survival Signaling Pathways

-

PDK1/Akt Pathway: OSU-03012 directly binds to the ATP-binding pocket of PDK1, inhibiting its kinase activity. This prevents the phosphorylation and subsequent activation of Akt, a central node in cell survival, proliferation, and metabolism.[3][4][5] The inhibition of Akt leads to the downstream deactivation of numerous effectors that promote cancer cell survival and growth.[2][6]

-

JAK2/STAT3 Pathway: OSU-03012 has been shown to down-regulate the phosphorylation of Janus-activated kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3), another crucial pathway involved in cancer cell proliferation and survival.[2]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is also affected by OSU-03012, with studies showing a reduction in the phosphorylation of MAP/ERK kinase 1/2 (MEK1/2).[2]

Induction of Cell Death and Growth Arrest

-

Apoptosis: OSU-03012 is a potent inducer of apoptosis in a wide range of cancer cells.[6][7] This programmed cell death is initiated through both caspase-dependent and -independent mechanisms, often involving the intrinsic mitochondrial pathway.[6][7]

-

Autophagy: In some cancer cell types, such as hepatocellular carcinoma, OSU-03012 induces autophagic cell death. This process is characterized by the formation of autophagosomes and is often linked to the generation of reactive oxygen species (ROS).

-

Cell Cycle Arrest: OSU-03012 can induce cell cycle arrest at different phases, depending on the cancer cell type. For instance, it has been observed to cause G2/M arrest in endometrial cancer cells and S-phase arrest in oral cancer cells.[7][8]

Data Presentation: In Vitro Efficacy of OSU-03012

The following tables summarize the cytotoxic and growth-inhibitory effects of OSU-03012 across a variety of human cancer cell lines.

Table 1: IC50 Values of OSU-03012 in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (µM) | Incubation Time (h) | Assay Method |

| Vestibular Schwannoma | VS | ~3.1 | 48 | Cell Proliferation Assay |

| Malignant Schwannoma | HMS-97 | ~2.6 | 48 | Cell Proliferation Assay |

| Rhabdomyosarcoma | RH30 | 6.3 | Not Specified | Cell Viability Assay |

| Rhabdomyosarcoma | SMS-CTR | 5.0 | Not Specified | Cell Viability Assay |

Table 2: LC50 Values of OSU-03012 in Multiple Myeloma Cells

| Cell Type | LC50 (µM) | Incubation Time (h) |

| Primary Myeloma Cells | 3.69 ± 0.23 | 24 |

| Myeloma Cell Lines | 6.25 ± 0.86 | 24 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the anti-cancer effects of OSU-03012.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures.[9][10]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Drug Treatment: Treat the cells with various concentrations of OSU-03012 (e.g., 0.1 to 50 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the drug concentration.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is based on the methodology described for endometrial cancer cells.[7]

-

Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of OSU-03012 for 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is a standard procedure for cell cycle analysis.[11][12][13][14]

-

Cell Treatment and Harvesting: Treat cells with OSU-03012 as described for the apoptosis assay and harvest them.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells for at least 1 hour at 4°C.

-

Staining: Wash the fixed cells with PBS and resuspend the pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).

-

Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle can be determined.

Western Blot Analysis

This protocol outlines the general steps for Western blotting to assess protein expression and phosphorylation.

-

Protein Extraction: Treat cells with OSU-03012, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-caspase-3, anti-PARP) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

In Vivo Xenograft Study

This protocol is a general guideline for assessing the in vivo efficacy of OSU-03012.[7][15][16][17]

-

Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).

-